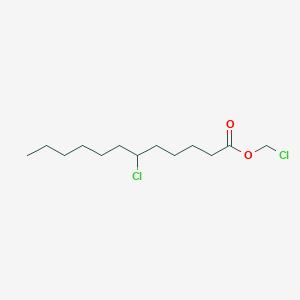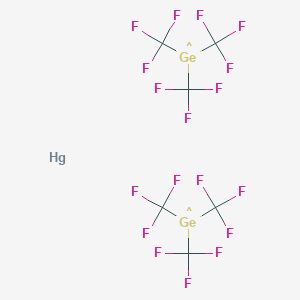
Mercury--tris(trifluoromethyl)germyl (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury–tris(trifluoromethyl)germyl (1/2) is an organometallic compound that features a mercury atom bonded to two tris(trifluoromethyl)germyl groups. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–tris(trifluoromethyl)germyl (1/2) typically involves the reaction of tris(trifluoromethyl)germyl lithium with mercury(II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
The use of specialized equipment to handle reactive intermediates and maintain an inert atmosphere is crucial .
Analyse Des Réactions Chimiques
Types of Reactions
Mercury–tris(trifluoromethyl)germyl (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by o-quinones, leading to the formation of paramagnetic o-semiquinone complexes.
Substitution: It can participate in substitution reactions, where the tris(trifluoromethyl)germyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Mercury–tris(trifluoromethyl)germyl (1/2) include o-quinones for oxidation reactions and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions .
Major Products
The major products formed from these reactions include paramagnetic o-semiquinone complexes and substituted organometallic compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mercury–tris(trifluoromethyl)germyl (1/2) has several scientific research applications:
Mécanisme D'action
The mechanism by which Mercury–tris(trifluoromethyl)germyl (1/2) exerts its effects involves electron transfer processes. In oxidation reactions, the compound undergoes one-electron oxidation by o-quinones, leading to the formation of radical intermediates. These intermediates can further react to form stable paramagnetic complexes . The molecular targets and pathways involved in these reactions are primarily centered around the electron-rich mercury and germanium atoms, which facilitate the transfer of electrons and the formation of new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[tris(trifluoromethyl)germyl]zinc: Similar in structure but features zinc instead of mercury.
Bis[tris(trifluoromethyl)germyl]cadmium: Another similar compound with cadmium replacing mercury.
Uniqueness
Mercury–tris(trifluoromethyl)germyl (1/2) is unique due to the presence of mercury, which imparts distinct reactivity and stability characteristics compared to its zinc and cadmium counterparts. The compound’s ability to form stable paramagnetic complexes through one-electron oxidation is a notable feature that distinguishes it from similar compounds .
Propriétés
Numéro CAS |
82477-25-6 |
|---|---|
Formule moléculaire |
C6F18Ge2Hg |
Poids moléculaire |
759.9 g/mol |
InChI |
InChI=1S/2C3F9Ge.Hg/c2*4-1(5,6)13(2(7,8)9)3(10,11)12; |
Clé InChI |
AUXMMEZQLUOLSF-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F.C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F.[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
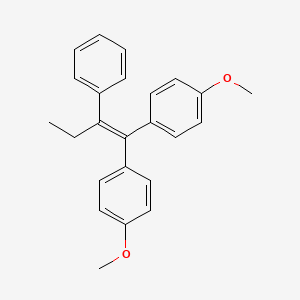


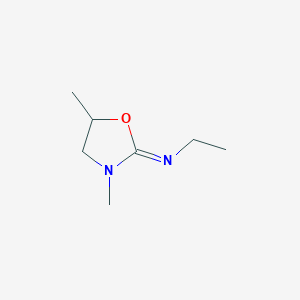
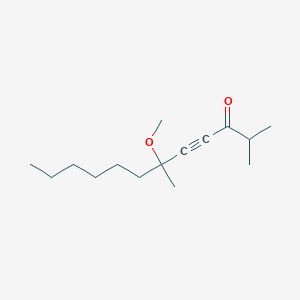
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)

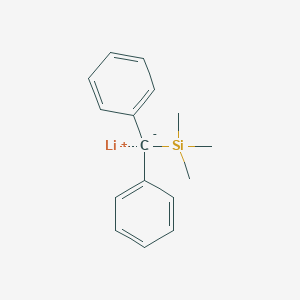

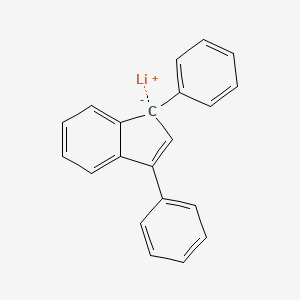
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
